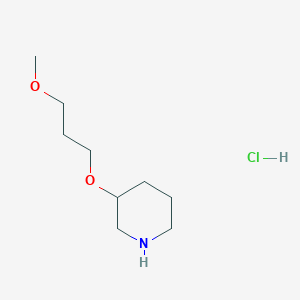![molecular formula C18H24ClNO B1452431 ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311317-39-1](/img/structure/B1452431.png)
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Descripción general
Descripción
This compound is a chemical with the molecular formula C19H26ClNO . It’s available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=CC1=CC(C)=C(OCC(C=CC=C2)=C2C)C(C)=C1 . This indicates that the compound contains a benzene ring substituted with methyl and methoxy groups, as well as a methoxyphenyl group attached through a methylene bridge . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 319.87 , and its empirical formula is C19H26ClNO .Aplicaciones Científicas De Investigación
Electrocatalytic Behavior and Synthesis Methods
Electrocatalytic and Protonation Effects : A study by Bautista-Martínez et al. (2004) explored the electrochemical behavior of quinones with α-hydroxy and α-methoxy groups, which are structurally related to the compound . The research highlighted the effects of internal and external proton sources on the electrochemical reduction mechanisms, suggesting potential applications in electrocatalysis or organic synthesis methods that require precise control over electron transfer processes (Bautista-Martínez, González, & Aguilar-martínez, 2004).
One-Pot Synthesis for Analgesic Compounds : Wissler et al. (2007) demonstrated a one-pot synthesis method over bifunctional palladium/amberlyst catalysts, leading to opioidic compounds with pronounced analgesic efficiency. Although the target compound is not specifically mentioned, the methodological approach in synthesizing complex organic compounds with potential pharmaceutical applications provides relevant insight (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).
Structural and Spectroscopic Studies
Crystallographic Investigations : Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations of Schiff base ligands, which are crucial for understanding the structural properties that influence the reactivity and potential applications of similar organic compounds in materials science and molecular engineering (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structures of Schiff Base Derivatives : Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via the Schiff base reduction route, emphasizing the importance of structural analysis in designing compounds with desired chemical properties and potential applications in creating new materials or chemical sensors (Ajibade & Andrew, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-13-7-5-6-8-17(13)12-20-18-14(2)9-16(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBLJIALZLAJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)










![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)

